LY 233053

Description

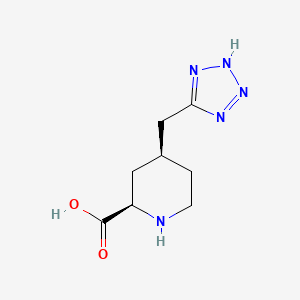

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAVTENFCLADRE-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1CC2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925169 | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125546-04-5 | |

| Record name | LY 233053 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacological Profile of Ly 233053

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

NMDA receptors are a class of ionotropic glutamate (B1630785) receptors that play crucial roles in excitatory neurotransmission, synaptic plasticity, and are implicated in various neurological processes. wikipedia.orgmdpi.com LY 233053 acts as a potent and competitive antagonist at these receptors. medchemexpress.comrndsystems.com

Competitive Binding Characteristics to NMDA Receptors

This compound demonstrates potent inhibition of NMDA receptor binding. In vitro studies using rat brain membranes have shown that this compound displaces the binding of [³H] CGS19755, a known NMDA receptor ligand, with an IC₅₀ value of 107 ± 7 nM. nih.gov This indicates a relatively high affinity for the NMDA receptor binding site. The classification of this compound as a competitive antagonist suggests that it binds to the same site as the endogenous agonist, glutamate, thereby preventing glutamate from activating the receptor. medchemexpress.comrndsystems.com

Subunit Selectivity and Affinity for NMDA Receptor Subtypes (e.g., GluN1, GluN2A, GluN2B, GluN2C, GluN2D, GluN3A, GluN3B)

NMDA receptors are heterotetramers typically composed of two obligatory GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D), and/or GluN3 subunits (GluN3A, GluN3B). guidetopharmacology.orgnih.govfrontiersin.org The specific subunit composition influences the receptor's functional and pharmacological properties. guidetopharmacology.orgfrontiersin.org While the provided search results confirm this compound's potent binding to NMDA receptors in general nih.govrndsystems.com, detailed quantitative data on its affinity and selectivity across all specific GluN subunit combinations (GluN1, GluN2A, GluN2B, GluN2C, GluN2D, GluN3A, GluN3B) is not explicitly available within the provided snippets. However, the competitive nature implies interaction at the glutamate binding site, which is located on the GluN2 subunits. guidetopharmacology.org

Modulation of NMDA Receptor-Mediated Ion Flux and Depolarization

Activation of NMDA receptors leads to the opening of an ion channel permeable to cations, including Na⁺, K⁺, and notably, Ca²⁺. wikipedia.orgmdpi.com This ion flux results in depolarization of the neuronal membrane. wikipedia.org this compound, as a competitive antagonist, inhibits this process by blocking the binding of glutamate. nih.govmedchemexpress.com In vitro studies using cortical wedges demonstrated that this compound selectively inhibited NMDA-induced depolarization with an IC₅₀ value of 4.2 ± 0.4 µM against 40 µM NMDA. nih.gov This indicates that by competitively binding to the receptor, this compound effectively reduces or prevents the influx of ions and the subsequent depolarization that would normally occur upon NMDA receptor activation.

Interaction with Other Ionotropic Glutamate Receptors (iGluRs)

Ionotropic glutamate receptors also include AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) and kainate receptors, which mediate fast excitatory synaptic transmission. guidetopharmacology.org It is important to assess the selectivity of an NMDA antagonist by examining its activity at these related receptor types.

Absence of Appreciable Affinity for AMPA Receptors

Research indicates that this compound exhibits no appreciable affinity for AMPA receptors. nih.govrndsystems.com Binding assays using [³H]α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) showed IC₅₀ values greater than 10,000 nM. nih.gov This demonstrates a significant lack of binding to AMPA receptors, highlighting the selectivity of this compound for NMDA receptors.

Absence of Appreciable Affinity for Kainate Receptors

Similarly, this compound shows no appreciable affinity for kainate receptors. nih.govrndsystems.com In binding assays utilizing [³H]kainate, IC₅₀ values were found to be greater than 10,000 nM. nih.gov This lack of significant binding to kainate receptors further supports the selectivity of this compound as an NMDA receptor antagonist.

Summary of Binding Affinities (Representative Data)

| Receptor Type | Ligand Displaced | IC₅₀ (nM) | Reference |

| NMDA Receptor | [³H] CGS19755 | 107 ± 7 | nih.gov |

| AMPA Receptor | [³H] AMPA | > 10,000 | nih.gov |

| Kainate Receptor | [³H] Kainate | > 10,000 | nih.gov |

Note: IC₅₀ values represent the concentration of this compound required to inhibit 50% of the binding of the specified radioligand.

Influence on Associated Cellular Signaling Pathways

The functional consequences of NMDA receptor activation extend beyond direct ion flux, involving the recruitment and modulation of numerous intracellular signaling pathways. These pathways mediate diverse cellular responses, including changes in gene expression, protein synthesis, and cytoskeletal rearrangements, which are critical for processes like synaptic plasticity, learning, and memory nih.govwikipedia.orgnih.gov. As a competitive antagonist, this compound interferes with the ability of endogenous agonists like glutamate to activate the NMDA receptor, thereby impacting these associated signaling cascades medchemexpress.comnih.govrndsystems.com.

Pathways Linked to NMDA Receptor Activity (e.g., Ras Signaling Pathway, Rap1 Signaling Pathway, Calcium Signaling Pathway, cAMP Signaling Pathway)

NMDA receptor activation is coupled to several crucial signaling pathways. The influx of calcium ions through the NMDA receptor channel is a primary trigger for many downstream events wikipedia.orgucdavis.edunih.govresearchgate.net. This calcium influx can activate various calcium-dependent enzymes and signaling molecules ucdavis.edunih.gov.

The Ras signaling pathway is linked to NMDA receptor activity. Synaptic NMDA receptors, in particular, have been shown to selectively activate a regulatory cascade involving Ras and Extracellular signal-regulated kinases (ERK) nih.gov. This coupling is mediated by scaffolding proteins that bring signaling molecules into proximity with the receptor complex nih.gov. Activation of this pathway can influence gene expression and synaptic strength nih.gov.

The Rap1 signaling pathway is also associated with NMDA receptor activity idrblab.net. Rap1, a small GTPase belonging to the Ras superfamily, is involved in various cellular processes including cell adhesion and cell polarity cusabio.comaffbiotech.com. NMDA receptors are listed within the KEGG pathway for Rap1 signaling, indicating a functional connection idrblab.net.

Calcium signaling is intrinsically linked to NMDA receptor function due to the receptor's permeability to Ca²⁺ ions wikipedia.orgucdavis.edunih.govresearchgate.net. The magnitude and kinetics of calcium influx through NMDA receptors influence the activation of numerous calcium-sensitive proteins, impacting processes ranging from short-term synaptic modulation to long-term changes in synaptic efficacy and neuronal survival ucdavis.edunih.govresearchgate.net. NMDA receptor-mediated calcium transients in dendritic spines are critical for coupling electrical activity to biochemical signaling nih.gov.

The cAMP signaling pathway has also been shown to interact with NMDA receptor function researchgate.netidrblab.netuns.edu.arnih.gov. cAMP can modulate NMDA receptor activity, potentially through mechanisms involving protein kinase A (PKA) or Akt nih.gov. Conversely, NMDA receptor activation can influence downstream elements of the cAMP pathway, such as the activation of CREB (cAMP-responsive element-binding protein), particularly through synaptic NMDA receptors nih.govresearchgate.net.

As a competitive antagonist, this compound inhibits the activation of NMDA receptors by endogenous ligands medchemexpress.comnih.govrndsystems.com. This blockade would consequently attenuate or prevent the initiation of the aforementioned downstream signaling events that are dependent on NMDA receptor activation, including those involving Ras, Rap1, calcium influx, and the modulation of cAMP-related pathways.

Role in Neuroactive Ligand-Receptor Interaction

NMDA receptors are integral components of the neuroactive ligand-receptor interaction system in the nervous system idrblab.netplos.orgnih.gov. This system encompasses the interactions between neurotransmitters (neuroactive ligands) and their specific receptors, which collectively mediate synaptic transmission and cellular communication plos.orgnih.gov. Glutamate is a primary excitatory neuroactive ligand that activates NMDA receptors nih.govwikipedia.org.

This compound functions by competing with endogenous agonists like glutamate for binding sites on the NMDA receptor medchemexpress.comnih.govrndsystems.com. By occupying these binding sites without causing receptor activation, this compound disrupts the normal neuroactive ligand-receptor interaction involving NMDA receptors. This antagonistic action prevents the downstream signaling and physiological responses that would typically follow NMDA receptor activation by glutamate medchemexpress.comnih.govrndsystems.com.

Impact on Glutamatergic Synapse Function

Glutamatergic synapses are the primary sites of excitatory neurotransmission in the brain, and NMDA receptors play a critical role in their function and plasticity nih.govwikipedia.orgnih.govaginganddisease.org. At glutamatergic synapses, NMDA receptors contribute to excitatory postsynaptic potentials and are essential for activity-dependent changes in synaptic strength, such as long-term potentiation (LTP), a cellular mechanism thought to underlie learning and memory nih.govwikipedia.orgaginganddisease.org.

The activation of synaptic NMDA receptors by glutamate, often in conjunction with postsynaptic membrane depolarization, leads to calcium influx and the initiation of intracellular signaling cascades that strengthen synaptic connections wikipedia.orgucdavis.edunih.govnih.gov. This process is fundamental to synaptic plasticity nih.govwikipedia.org.

This compound, as a competitive antagonist of NMDA receptors, directly impacts glutamatergic synapse function by blocking the activity of these receptors medchemexpress.comnih.govrndsystems.com. By preventing glutamate from effectively activating synaptic NMDA receptors, this compound inhibits the calcium influx and subsequent downstream signaling events required for certain forms of synaptic plasticity, including LTP medchemexpress.comnih.govrndsystems.com. This disruption of NMDA receptor-mediated signaling at glutamatergic synapses can alter the strength and efficacy of excitatory neurotransmission. Studies have shown that competitive NMDA receptor antagonists like this compound can influence synaptic function and associated behaviors medchemexpress.comnih.gov.

Structure Activity Relationships Sar and Stereochemical Considerations of Ly 233053

Correlation Between Molecular Architecture and NMDA Receptor Antagonist Efficacy

LY 233053 is described as a potent and selective NMDA receptor antagonist. nih.govrndsystems.com Its chemical structure includes a piperidine (B6355638) ring substituted with a tetrazol-5-ylmethyl group and a carboxylic acid group. ontosight.ai The compound's ability to inhibit NMDA receptor binding has been demonstrated in vitro, showing significant affinity for the receptor. nih.govrndsystems.comnih.gov For instance, it potently inhibited NMDA receptor binding to rat brain membranes, displacing [3H] CGS19755 with an IC50 of 107 ± 7 nM. nih.gov It showed no appreciable affinity for AMPA or kainate receptors at much higher concentrations (IC50 values > 10,000 nM), indicating its selectivity for the NMDA receptor. nih.govrndsystems.com The competitive nature of this compound as an NMDA antagonist has been highlighted in various studies. nih.govmedchemexpress.com

Stereoselective Pharmacological Activity of this compound Isomers

This compound is a racemic mixture, described as cis-(+/-)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid. biocrick.com Research has revealed that the NMDA antagonist activity of this racemic mixture primarily resides with one of its enantiomers. nih.gov The activity was found to be associated with the (-)-isomer, which was identified through X-ray crystallographic analysis as possessing the 2R,4S absolute stereochemistry. nih.gov This indicates a significant stereoselective interaction between the enantiomers of this compound and the NMDA receptor binding site. The (-)-(2R,4S)-isomer, also referred to as LY235723, showed potent and selective NMDA antagonist activity. nih.gov

Below is a table summarizing the binding affinity data for the racemic mixture:

| Compound | Target | Assay | IC50 (nM) |

| This compound | NMDA Receptor | [3H]CGS19755 binding (rat brain membranes) | 107 ± 7 |

| This compound | AMPA Receptor | [3H]AMPA binding | > 10,000 |

| This compound | Kainate Receptor | [3H]Kainate binding | > 10,000 |

Significance of the Tetrazole Moiety in Ligand-Receptor Recognition

The tetrazole moiety is a notable feature of the chemical structure of this compound. ontosight.ai Tetrazoles are known for their stability and ability to engage in various biological interactions, including the formation of hydrogen bonds. ontosight.airesearchgate.net In the context of NMDA receptor antagonists, the tetrazole group can act as a bioisostere for the carboxylic acid group, mimicking its interactions with the receptor site. researchgate.net The presence and position of the tetrazole ring in this compound are crucial for its affinity and antagonist activity at the NMDA receptor. ontosight.airndsystems.comnih.govsussex.ac.uk Studies exploring heteroatom substitution within the structure of tetrazole-substituted amino acids like this compound have aimed to further understand and potentially increase the potency of competitive NMDA antagonists, highlighting the importance of this moiety in ligand-receptor recognition. nih.gov

Preclinical Pharmacological Investigations of Ly 233053 Efficacy

In Vitro Functional Assessments

In vitro studies have been crucial in characterizing the direct effects of LY 233053 on NMDA receptor function and binding.

Inhibition of NMDA-Induced Depolarization in Cortical Preparations

This compound has demonstrated the ability to selectively inhibit NMDA-induced depolarization in cortical preparations. Using cortical wedges, studies have shown that this compound antagonizes the depolarization caused by NMDA. The concentration of this compound required to achieve 50% inhibition (IC50) of depolarization induced by 40 µM NMDA was determined to be 4.2 ± 0.4 µM. nih.gov This finding indicates that this compound effectively blocks the functional response of NMDA receptors in brain tissue.

Receptor Binding Displacement Assays for NMDA Receptor Affinity (e.g., [3H]CGS19755 displacement)

The affinity of this compound for the NMDA receptor has been assessed through receptor binding displacement assays. A common method involves the displacement of the radioligand [3H]CGS19755, which is a specific ligand for the glutamate (B1630785) binding site on the NMDA receptor. nih.gov

Studies using rat brain membranes have shown that this compound potently inhibits the binding of [3H]CGS19755. nih.govresearchgate.net The reported IC50 value for this compound in displacing [3H]CGS19755 binding is 107 ± 7 nM. nih.govresearchgate.netguidetomalariapharmacology.org This indicates a high affinity of this compound for the NMDA receptor binding site where competitive antagonists like CGS19755 bind. nih.govunife.it

In contrast, this compound showed no appreciable affinity (IC50 values greater than 10,000 nM) in binding assays for other excitatory amino acid receptors, such as AMPA or kainate receptors. nih.govresearchgate.net This demonstrates the selectivity of this compound for the NMDA receptor subtype. nih.govrndsystems.com

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Type | Ligand | IC50 (nM) |

| NMDA | [3H]CGS19755 | 107 ± 7 nih.govresearchgate.net |

| AMPA | [3H]AMPA | > 10,000 nih.govresearchgate.net |

| Kainate | [3H]Kainate | > 10,000 nih.govresearchgate.net |

Cell-Based Models for Studying Excitotoxicity

This compound has been investigated in cell-based models to study its potential to protect against excitotoxicity, a process involving excessive stimulation of glutamate receptors, particularly NMDA receptors, leading to neuronal damage. nih.govwikipedia.orgmdpi.com Studies involving striatal infusion of NMDA in rats have shown that this compound can prevent cholinergic and GABAergic neuronal degenerations. nih.gov This protective effect was observed after both single and multiple intraperitoneal doses of this compound. nih.gov These findings suggest that this compound can mitigate neuronal cell loss induced by NMDA receptor excitotoxicity. nih.gov

In Vivo Efficacy Studies in Animal Models

Beyond in vitro characterization, the efficacy of this compound has been evaluated in various in vivo animal models to assess its potential therapeutic effects in complex biological systems.

Anticonvulsant Efficacy in Seizure Models

This compound has demonstrated anticonvulsant activity in several animal models of seizures, which are often associated with excessive neuronal excitation mediated, in part, by NMDA receptors. nih.govmedchemexpress.commedchemexpress.comdavidpublisher.comresearchgate.net

Studies have shown that this compound can protect against maximal electroshock-induced seizures in mice. nih.govnih.gov At lower doses, this compound was effective in this model, with an ED50 of 19.9 mg/kg (i.p.). nih.gov Furthermore, this compound (at doses up to 5 mg/kg) did not influence the electroconvulsive threshold but potentiated the anticonvulsant action of various co-administered antiepileptic drugs against maximal electroshock-induced seizures in mice. nih.govresearchgate.netdntb.gov.uaif-pan.krakow.pl This suggests a synergistic effect with conventional antiepileptic treatments. nih.govresearchgate.net

NMDA-Induced Convulsions in Neonatal Rodents

The efficacy of this compound in blocking seizures specifically induced by NMDA has been evaluated in neonatal rodent models. nih.govrndsystems.comnih.govidrblab.netresearchgate.netfrontiersin.orgsemanticscholar.org In neonatal rats, this compound selectively blocked convulsions induced by NMDA administration. nih.govrndsystems.comnih.gov The dose required to protect 50% of the animals (ED50) against NMDA-induced convulsions was found to be 14.5 mg/kg (i.p.). nih.gov This indicates that this compound is effective in preventing seizures triggered by direct NMDA receptor activation in the developing brain. nih.govnih.gov The duration of this anticonvulsant effect in neonatal rats was observed to be relatively short, lasting 2-4 hours. nih.gov

Table 2: In Vivo Anticonvulsant Efficacy of this compound

| Animal Model | Endpoint | ED50 (mg/kg, i.p.) | Duration of Action |

| Neonatal Rats (NMDA-induced) | Blockade of Convulsions | 14.5 nih.gov | 2-4 hours nih.gov |

| Mice (Maximal Electroshock-induced) | Protection against Seizures | 19.9 nih.gov | Not specified |

Maximal Electroshock-Induced Seizures in Murine Models

The maximal electroshock (MES) test is a widely used animal model for evaluating potential anticonvulsant activity against generalized tonic-clonic seizures aesnet.orgmeliordiscovery.com. In mice, this compound demonstrated protection against MES-induced seizures nih.gov. Studies have shown that this compound was effective at lower doses in preventing MES-induced seizures compared to doses that caused impairment in motor performance tests, such as the horizontal screen performance test nih.gov.

Furthermore, this compound has been shown to enhance the anticonvulsant efficacy of conventional antiepileptic drugs against MES-induced seizures in mice medchemexpress.comnih.gov. When administered in combination with drugs like carbamazepine, diphenylhydantoin, or phenobarbital (B1680315), this compound (at a dose of 5 mg/kg) potentiated their protective action nih.gov.

Here is a summary of findings related to this compound in MES-induced seizures in mice:

| Model | Species | Effect on Seizures | Reference |

| Maximal Electroshock-Induced Seizures | Mice | Protected against seizures | nih.gov |

| Maximal Electroshock-Induced Seizures | Mice | Potentiated conventional antiepileptics | medchemexpress.comnih.gov |

Neuroprotective Effects in Models of Neuronal Injury

This compound has been investigated for its potential neuroprotective properties in various models of neuronal injury, particularly those involving excitotoxicity mediated by NMDA receptors nih.govpremierconsulting.comnih.gov. NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission but can also contribute to neuronal death when overactivated, a process known as excitotoxicity wikipedia.orgmdpi.comaimspress.com.

NMDA-induced striatal neuronal degeneration is an experimental model used to study excitotoxic neuronal injury, which is implicated in various neurological conditions nih.govnih.govmdpi.com. Studies in rats have shown that this compound can prevent cholinergic and GABAergic neuronal degenerations induced by the infusion of NMDA into the striatum nih.govnih.gov. This protective effect was observed after both single and multiple intraperitoneal administrations of this compound nih.gov. The ability of this compound to block NMDA-induced neuronal degeneration highlights its potential therapeutic value in conditions characterized by neuronal cell loss due to NMDA receptor excitotoxicity nih.govmdpi.com.

Here is a summary of findings related to this compound in NMDA-induced striatal neuronal degeneration:

| Model | Species | Effect on Neuronal Degeneration | Reference |

| NMDA-Induced Striatal Neuronal Degeneration | Rats | Prevented cholinergic and GABAergic loss | nih.govnih.gov |

Central Nervous System (CNS) ischemia, such as that occurring during a stroke, leads to neuronal damage conditionmed.orgradiopaedia.org. NMDA receptor overactivation contributes to the excitotoxic cascade that occurs during ischemic injury nih.govmdpi.com. This compound has been evaluated for its ability to attenuate ischemic damage in animal models nih.govpremierconsulting.com. The relatively short duration of action of this compound has been suggested as a potential advantage for its use as a neuroprotective agent in acute conditions like cerebral ischemia nih.gov. Studies in New Zealand White rabbits involving reversible spinal cord ischemia demonstrated that this compound was effective in limiting ischemic damage when administered shortly after the ischemic event medchemexpress.com.

Here is a summary of findings related to this compound in CNS ischemia models:

| Model | Species | Effect on Ischemic Damage | Reference |

| Reversible Spinal Cord Ischemia | New Zealand Rabbits | Limited ischemic damage | medchemexpress.com |

| Cerebral Ischemia (Potential Application) | N/A | Suggested potential | nih.gov |

Prevention of NMDA-Induced Striatal Neuronal Degeneration

Anti-emetic Actions in Animal Models of Motion Sickness

Motion sickness is characterized by nausea and vomiting, and the underlying mechanisms involve complex neural pathways, including those involving the vestibular nuclei and neurotransmitters like histamine, acetylcholine, and potentially others tg.org.aunih.govamegroups.cn. NMDA receptors are present in areas associated with emetic pathways and the final common pathway for vomiting, suggesting that NMDA antagonists might possess anti-emetic properties nih.gov.

This compound, as a competitive NMDA antagonist, has been evaluated for its anti-emetic effects in animal models of motion sickness, such as in cats nih.gov. In these studies, this compound was shown to decrease the number of vomiting episodes induced by motion without significantly altering the duration of the retch/vomit sequence nih.gov. While it produced a non-significant, non-dose-dependent decrease in symptoms, it did not cause gross motor abnormalities at the tested doses nih.gov. These results suggest that this compound may have a broad spectrum of anti-emetic efficacy, potentially acting on the early to middle portions of the final common pathway for vomiting, with possible additional actions on the vestibular nuclei nih.gov. Animal models used for evaluating anti-emetic compounds for motion sickness include the house musk shrew (Suncus murinus), which exhibits emesis upon vigorous horizontal displacement ndineuroscience.com.

Here is a summary of findings related to this compound in animal models of motion sickness:

Synergistic and Combinatorial Pharmacological Strategies Involving Ly 233053

Enhancement of Anticonvulsant Efficacy of Conventional Antiepileptic Drugs

Studies have indicated that LY 233053 can enhance the protective efficacy of various conventional antiepileptic drugs against experimentally induced seizures. Research in mice using the maximal electroshock (MES) model demonstrated that this compound, at specific doses (e.g., 0.5 and 5 mg/kg), did not affect the electroconvulsive threshold on its own but potentiated the anticonvulsant action of all tested antiepileptics. medchemexpress.comnih.gov This suggests a synergistic or additive effect when this compound is combined with these drugs. The potentiation of anticonvulsant action by NMDA-receptor blockade, as provided by this compound, against MES-induced seizures has been a key finding in these studies. nih.gov

Pharmacodynamic Interactions with Co-administered Agents (e.g., carbamazepine, diphenylhydantoin, phenobarbital (B1680315), valproate)

Investigations into the pharmacodynamic interactions of this compound with conventional AEDs such as carbamazepine, diphenylhydantoin (phenytoin), phenobarbital, and valproate have been conducted, primarily in animal models.

Studies involving the co-administration of this compound (5 mg/kg) with carbamazepine, diphenylhydantoin, or phenobarbital demonstrated a potentiation of the protective effect against maximal electroshock-induced seizures in mice, providing 50% protection. medchemexpress.comnih.gov However, this specific combination with this compound at 5 mg/kg also resulted in the impairment of long-term memory in these animal models. medchemexpress.comnih.gov In contrast, another competitive NMDA-receptor antagonist, LY 235959, when combined with these antiepileptics, did not show observable adverse effects related to memory impairment in the same study. nih.gov

The combined treatment of valproate with this compound was found to be superior to valproate alone in terms of motor impairment in mice, but it did not show an improvement regarding the impairment of long-term memory. nih.gov

The conventional antiepileptic drugs mentioned, such as carbamazepine, diphenylhydantoin (phenytoin), phenobarbital, and valproate, have diverse mechanisms of action. Carbamazepine and phenytoin (B1677684) primarily act as sodium channel blockers, reducing sustained high-frequency firing of action potentials. wikipedia.orgmims.comfishersci.ca Phenobarbital is a barbiturate (B1230296) that enhances GABAergic neurotransmission. mims.comthermofisher.com Valproate has multiple mechanisms, including increasing GABA levels, blocking sodium channels, and inhibiting histone deacetylase. nih.govwikipedia.orgnih.gov The potentiation observed with this compound suggests that modulating glutamatergic activity via NMDA receptor blockade can synergize with these different mechanisms to enhance seizure control.

Advanced Research Methodologies Applied to the Study of Ly 233053

In Vitro Pharmacological Techniques

In vitro studies are crucial for understanding the direct effects of a compound on biological targets at the cellular or tissue level before moving to more complex in vivo systems ahajournals.org. For LY 233053, these techniques have focused on its interaction with the NMDA receptor.

Electrophysiological Recording Methods for Receptor Function

Electrophysiological recording methods are used to measure the electrical activity of cells, providing insights into how ion channels, such as those associated with NMDA receptors, are affected by compounds nih.gov. While the search results specifically mention NMDA-induced depolarization studies using cortical wedges, which involve measuring electrical responses, detailed descriptions of patch-clamp or other specific electrophysiological techniques applied directly to isolated receptors or cells expressing these receptors for this compound were not extensively detailed in the provided snippets. However, electrophysiological studies are a standard approach to assess receptor function and antagonist activity by measuring changes in membrane potential or current flow upon ligand binding nih.gov.

Radioligand Binding Assays

Radioligand binding assays are a common technique to quantify the binding affinity of a compound to its target receptor eurofins.comnih.gov. This method involves using a radioactively labeled ligand that specifically binds to the receptor of interest. The ability of an unlabeled compound, such as this compound, to displace the binding of the radiolabeled ligand is then measured to determine its affinity (IC50 or Ki) for the receptor eurofins.comnih.gov.

Studies on this compound have utilized radioligand binding assays to demonstrate its potent inhibition of NMDA receptor binding. Specifically, the displacement of [3H] CGS19755 binding to rat brain membranes was used to assess the affinity of this compound for the NMDA receptor nih.govguidetomalariapharmacology.org.

Radioligand Binding Data for this compound

| Radioligand | Target Receptor | Tissue/Cells | IC50 (nM) | Reference |

| [3H] CGS19755 | NMDA receptor | Rat brain membranes | 107 ± 7 | nih.govguidetomalariapharmacology.org |

| [3H] AMPA | AMPA receptor | Not specified | >10,000 | nih.gov |

| [3H] Kainate | Kainate receptor | Not specified | >10,000 | nih.gov |

This data indicates that this compound has high affinity for the NMDA receptor but negligible affinity for AMPA or kainate receptors nih.gov.

Cortical Wedge Preparations for Neuronal Depolarization Studies

Cortical wedge preparations involve using slices of cortical tissue to study neuronal activity in a more intact cellular environment compared to isolated cells nih.gov. This method allows for the assessment of how compounds affect the collective electrical behavior of neurons within the tissue.

This compound has been studied using rat cortical wedge preparations to demonstrate its in vitro NMDA receptor antagonist activity nih.govguidetomalariapharmacology.org. These studies showed that this compound selectively inhibited NMDA-induced depolarization in these preparations nih.gov.

In Vitro Antagonist Activity in Cortical Wedges

| Stimulus | Effect Measured | This compound IC50 (µM) | Against Stimulus Concentration (µM) | Reference |

| NMDA | Neuronal depolarization | 4.2 ± 0.4 | 40 | nih.govguidetomalariapharmacology.org |

This finding further supports this compound's role as a selective NMDA receptor antagonist nih.gov.

Cell Culture Models for Compound Evaluation

Cell culture models involve maintaining cells in a controlled laboratory environment and are widely used for evaluating the effects of compounds on specific cell types or pathways ahajournals.orgnih.gov. These models offer a simplified system for studying cellular responses and mechanisms of action ahajournals.org.

While the provided search results mention cell culture in the context of radioligand binding assays using transfected COS-7 cells and Sf9 cells for receptor expression universiteitleiden.nl, and general cell culture for evaluating compounds ahajournals.org, specific details about the types of cell culture models used specifically for evaluating this compound beyond receptor binding were not extensively detailed in the provided snippets. However, cell culture is a fundamental tool in pharmacological research for initial compound screening and mechanistic studies ahajournals.org.

Selection and Application of Relevant In Vivo Animal Models

In vivo animal models are essential for evaluating the effects of compounds in a complex living organism, assessing efficacy, pharmacokinetics, and potential therapeutic value nih.govahajournals.org. The selection of appropriate animal models is critical to mimic the human conditions being studied ahajournals.org.

Studies on this compound have utilized a variety of animal models to investigate its effects, particularly in the context of its NMDA receptor antagonist activity and potential neuroprotective properties nih.gov.

Relevant In Vivo Animal Models Used for this compound Studies

| Animal Model | Condition/Study Focus | Key Findings Related to this compound | Reference |

| Neonatal Rats | NMDA-induced convulsions | Selectively blocked NMDA-induced convulsions with a short duration of action. ED50 = 14.5 mg/kg i.p. | nih.govresearchgate.net |

| Pigeons | Behavioral suppressant effects of NMDA | Potently antagonized effects of NMDA. ED50 = 1.3 mg/kg i.m. High dose required for phencyclidine-like catalepsy. | nih.govresearchgate.net |

| Mice | Maximal electroshock-induced seizures | Protected against seizures at lower doses than those causing motor impairment. ED50 = 19.9 mg/kg i.p. vs 40.9 mg/kg i.p. for impairment. Enhanced efficacy of antiepileptics. | nih.govmedchemexpress.comnih.govbiocrick.com |

| Mice | Striatal infusion of NMDA (neuronal degeneration) | Prevented cholinergic and GABAergic neuronal degenerations. | nih.gov |

| New Zealand White Rabbits | Reversible spinal cord ischemia | Effective in limiting ischemic damage when administered shortly after injury. | medchemexpress.com |

| Wistar Rats | Formalin-induced nociceptive response | Intrathecal administration decreased licking time (antinociceptive effect). | researchgate.net |

These studies in diverse animal models have provided evidence for the in vivo efficacy of this compound as an NMDA receptor antagonist with anticonvulsant and neuroprotective properties nih.govmedchemexpress.com.

Biochemical and Molecular Biology Approaches for Target Characterization

Biochemical and molecular biology techniques are employed to understand the molecular target of a compound and the downstream cellular pathways affected medchemexpress.comguidetomalariapharmacology.orgnyu.eduruc.dkplus.ac.at. These methods can help characterize the interaction between the compound and its receptor at a molecular level.

For this compound, which targets the NMDA receptor, biochemical and molecular biology approaches would be used to study the receptor itself, its subunits, expression levels, and how this compound interacts with these components.

While the provided search results confirm that this compound is a competitive NMDA receptor antagonist nih.govmedchemexpress.com, and mention the NMDA receptor complex and its subunits (GluN1, GluN2A, GluN2B, GluN2C, GluN2D, GluN3A, GluN3B) as targets guidetomalariapharmacology.org, detailed descriptions of specific biochemical or molecular biology experiments (e.g., Western blotting to study receptor expression, PCR to study mRNA levels, or co-immunoprecipitation to study protein interactions) conducted specifically with this compound were not extensively provided in the snippets. However, the characterization of receptor subunits and their interaction with ligands falls under the purview of these methodologies guidetomalariapharmacology.orgresearchgate.net. The fact that this compound is described as a competitive antagonist implies studies were conducted to understand its binding site on the receptor nih.gov.

Biochemical assays, such as the radioligand binding described earlier, are a key part of characterizing the interaction of a compound with its target nih.govguidetomalariapharmacology.org. Molecular biology techniques would be used to study the expression and function of the NMDA receptor subunits that this compound interacts with guidetomalariapharmacology.orgresearchgate.net.

Computational Chemistry and Molecular Modeling for Structure-Activity Exploration

Computational chemistry and molecular modeling play a significant role in understanding the interaction of chemical compounds, such as this compound, with biological targets and in exploring their structure-activity relationships (SAR). These methodologies utilize computer simulations and algorithms to predict molecular properties, binding affinities, and potential biological activities, complementing experimental studies in the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) is a key computational method that seeks to establish mathematical relationships between the structural characteristics of compounds and their biological activities. sysrevpharm.orgscienceforecastoa.com This allows for the prediction of the activity of untested or newly designed analogues. scienceforecastoa.comsrmist.edu.in

This compound is described as a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov Its structure features a piperidine (B6355638) ring substituted with a tetrazol-5-ylmethyl group and a carboxylic acid group. ontosight.ai The tetrazole ring is noted for its stability and involvement in biological interactions. ontosight.ai Computational studies, particularly docking models, have been employed to investigate the binding of tropane-based compounds, a class that includes some NMDA receptor antagonists, to their targets. scribd.com These studies can provide insights into how specific substituents, like the 2β-methylester on a tropane (B1204802) ring, might interact within a binding site and influence affinity. scribd.com While this compound belongs to a different structural class featuring a tetrazole ring as the terminal acidic group, the principles of using docking and molecular modeling to understand binding interactions and the impact of structural variations on activity are applicable. scribd.com

Molecular modeling techniques, including docking simulations and molecular dynamics (MD) simulations, are routinely used to assess inhibitor binding modes and intermolecular interactions with target proteins. nih.govsemanticscholar.org These methods can help visualize how a molecule like this compound might fit into the binding pocket of the NMDA receptor and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to its binding affinity and antagonistic activity. scribd.comnih.govsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed using various computational approaches, including classical methods like Hansch analysis and Free-Wilson analysis, as well as more advanced techniques like 3D-QSAR, machine learning algorithms (such as Support Vector Machines, Random Forests, and Deep Neural Networks), and neural networks. sysrevpharm.orgscienceforecastoa.comsrmist.edu.innih.govnih.gov These methods correlate physicochemical parameters (e.g., lipophilicity, electronic properties, steric properties) or structural features with biological activity. sysrevpharm.orgscienceforecastoa.comsrmist.edu.in For this compound and related NMDA receptor antagonists, QSAR studies could potentially identify which structural features are most critical for potent antagonism and predict the activity of novel derivatives before their synthesis and experimental testing. scienceforecastoa.comsrmist.edu.in

Translational Research Perspectives and Future Directions for Ly 233053

Potential Therapeutic Applications in Neurological Disorders (Preclinical Efficacy Focus)

Preclinical studies have investigated the efficacy of LY 233053 in various animal models of neurological conditions. Its action as an NMDA receptor antagonist suggests potential in disorders where aberrant glutamatergic signaling and excitotoxicity play a role. medchemexpress.comnih.gov

Research in neonatal rats demonstrated that this compound could selectively block NMDA-induced convulsions. nih.gov In mice, this compound provided protection against maximal electroshock-induced seizures. nih.gov Furthermore, studies in rats showed that this compound prevented cholinergic and GABAergic neuronal degeneration induced by striatal infusion of NMDA. nih.gov this compound has also been shown to be effective in limiting ischemic damage in a rabbit model of spinal cord ischemia when administered within a specific time frame after injury. medchemexpress.com

These preclinical findings highlight the potential of this compound as a neuroprotective agent, particularly in acute conditions characterized by neuronal cell loss due to NMDA receptor excitotoxicity, such as cerebral ischemia. nih.gov Its relatively short duration of action in some models might be advantageous for treating acute neurological events. nih.gov

A study in pigeons indicated that this compound potently antagonized the behavioral suppressant effects of NMDA. this compound also potentiated the anticonvulsant action of several antiepileptic drugs in studies, although combinations with certain antiepileptics resulted in impaired long-term memory. medchemexpress.comresearchgate.net

Table 1: Summary of Preclinical Efficacy Findings for this compound

| Animal Model | Condition Tested | Key Finding |

| Neonatal Rats | NMDA-induced convulsions | Selective blockade of convulsions. nih.gov |

| Mice | Maximal electroshock-induced seizures | Protection against seizures. nih.gov |

| Rats | NMDA-induced striatal degeneration | Prevention of cholinergic and GABAergic neuronal degeneration. nih.gov |

| New Zealand White Rabbits | Spinal cord ischemia | Effective in limiting ischemic damage (time-dependent). medchemexpress.com |

| Pigeons | NMDA-induced behavioral effects | Potent antagonism of behavioral suppressant effects. |

| Various (with antiepileptics) | Maximal electroshock-induced seizures | Potentiation of anticonvulsant action, but potential memory impairment. medchemexpress.comresearchgate.net |

Elucidation of Comprehensive Molecular Mechanisms Beyond Primary Target Engagement

While this compound is known to be a competitive antagonist of the NMDA receptor, a comprehensive understanding of its molecular mechanisms may extend beyond this primary target engagement. medchemexpress.comnih.gov Exploring how this compound interacts with different subunits of the NMDA receptor, its binding kinetics, and its influence on downstream signaling pathways is crucial. Research into the precise binding site and the conformational changes it induces in the receptor could provide deeper insights into its pharmacological profile.

Understanding the full spectrum of molecular events triggered by this compound binding is essential for predicting its effects in complex biological systems and for designing improved therapeutics. This could involve investigating its impact on intracellular signaling cascades, gene expression, and protein-protein interactions.

Exploration of Unidentified Molecular Targets and Signaling Pathways

The possibility of this compound interacting with molecular targets other than the NMDA receptor warrants exploration. While studies have indicated no appreciable affinity for AMPA or kainate receptors, investigating a broader range of potential off-targets could reveal additional mechanisms of action or potential side effects. nih.gov Techniques such as target deconvolution and phenotypic screening could be employed to identify any unidentified proteins or pathways that this compound may influence. dundee.ac.uk

Identifying interactions with other neurotransmitter systems or ion channels could provide a more complete picture of this compound's pharmacological profile and potentially uncover novel therapeutic opportunities or explain observed effects that are not solely attributable to NMDA receptor blockade. researchgate.net

Rational Design and Synthesis of Novel Analogs and Derivatives Based on the this compound Scaffold

The structure of this compound, a tetrazole-substituted amino acid, serves as a scaffold for the rational design and synthesis of novel analogs and derivatives. nih.govnih.gov Structure-activity relationship (SAR) studies are fundamental to this process, aiming to correlate structural modifications with changes in biological activity, such as affinity for the NMDA receptor, potency, selectivity, and pharmacokinetic properties. nih.govdrugdesign.org

Studies have shown that incorporating a heteroatom into the substructure of this compound can lead to significant increases in affinity and potency for the NMDA receptor. nih.gov This suggests that targeted modifications to the this compound scaffold can yield compounds with improved pharmacological characteristics. The resolution of this compound into its enantiomers revealed that the NMDA antagonist activity primarily resides with the (-)-isomer, known as LY235723, highlighting the importance of stereochemistry in the design of derivatives. nih.gov

Future directions in this area involve the systematic synthesis and evaluation of a library of this compound analogs with targeted structural variations to optimize desirable properties and potentially reduce any undesirable ones. mdpi.commdpi.comekb.eg This could lead to the identification of novel compounds with enhanced efficacy, improved pharmacokinetic profiles, or greater selectivity for specific NMDA receptor subtypes.

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Advanced computational approaches play an increasingly vital role in modern drug discovery and can be integrated into the research pipeline for this compound and its derivatives. nih.govamazon.comfirstwordpharma.com Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into the interaction of this compound and its analogs with the NMDA receptor and potentially other targets. mdpi.comnih.govnih.gov

Computational methods can assist in predicting the binding affinity of novel compounds, simulating their behavior in biological environments, and identifying key structural features that contribute to their activity. nih.govhelsinki.fi Virtual screening of large chemical databases based on the pharmacophore of this compound can help identify novel chemical entities with similar activity. nih.govnih.gov Furthermore, the integration of artificial intelligence (AI) and machine learning algorithms can accelerate the identification of promising candidates and optimize the design of new analogs. amazon.comfirstwordpharma.com

Computational approaches can also be used to predict potential off-target interactions and to assess the ADME (absorption, distribution, metabolism, and excretion) properties of designed compounds, guiding the selection of the most promising candidates for synthesis and experimental testing. nih.govfrontiersin.org

Q & A

Q. What are the key kinetic parameters of LY 233053 as an NMDA receptor antagonist, and how do they compare to structurally related compounds?

- This compound exhibits a of , a of , and a of . These values suggest faster association and dissociation rates compared to analogs like CGS 19755 () and LY 235959 (), indicating lower binding affinity . Researchers should use radioligand displacement assays under controlled buffer conditions (pH, temperature) to validate these parameters in their experimental systems.

Q. What experimental models are typically used to evaluate the functional antagonism of this compound at NMDA receptors?

- Standard models include electrophysiological recordings (e.g., patch-clamp in transfected HEK293 cells or cortical neurons) to measure inhibition of glutamate-induced currents. In vivo models may involve rodent assays for neuroprotection or behavioral outcomes (e.g., seizure suppression). Ensure alignment between in vitro binding kinetics (e.g., /) and functional readouts by matching temperature and ion concentrations .

Advanced Research Questions

Q. How can structural features of this compound explain its binding kinetics, and what strategies can optimize its pharmacological profile?

- This compound’s conformational restriction (e.g., rigid backbone or stereochemistry) may contribute to its higher and relative to other compounds. Computational docking studies (e.g., molecular dynamics simulations) paired with site-directed mutagenesis of NMDA receptor subunits (GluN1/GluN2B) can identify critical binding residues. Modifying substituents to enhance hydrogen bonding or reduce steric hindrance may improve .

Q. How should researchers address contradictions between in vitro binding data and in vivo efficacy for this compound?

- Discrepancies may arise from differences in receptor subunit composition, pharmacokinetics (e.g., blood-brain barrier penetration), or off-target effects. Use ex vivo receptor autoradiography to confirm target engagement in brain tissue post-administration. Pair this with microdialysis to measure free drug concentrations in the CNS, ensuring correlations between binding kinetics and functional outcomes .

Q. What statistical methods are recommended to analyze variability in this compound’s kinetic parameters across experimental replicates?

- Employ non-linear regression models (e.g., one-phase association/dissociation curves) to calculate and . Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across experimental groups. Report confidence intervals for values to quantify precision, and conduct power analyses to determine sample sizes that minimize Type II errors .

Methodological & Experimental Design

Q. What controls are essential when assessing this compound’s selectivity against other glutamate receptor subtypes?

- Include positive controls (e.g., MK-801 for NMDA receptors) and negative controls (e.g., NBQX for AMPA receptors) in selectivity assays. Use heterologous expression systems (e.g., GluN2A- vs. GluN2B-containing NMDA receptors) to isolate subtype-specific effects. Validate assays with concentration-response curves for this compound and reference antagonists .

Q. How can researchers ensure reproducibility when measuring this compound’s in different laboratories?

- Standardize buffer composition (e.g., 10 mM HEPES, pH 7.4), temperature (25°C), and receptor preparation (e.g., synaptic vs. extrasynaptic NMDA receptors). Share raw data (e.g., radioligand displacement curves) via open-access repositories and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Interpretation & Theoretical Frameworks

Q. How does the principal contradiction framework apply to resolving conflicting results in this compound studies?

- Identify the primary factor driving contradictions (e.g., methodological variability vs. biological heterogeneity). For instance, if discrepancies arise from differences in receptor subunit expression, prioritize experiments using isoform-specific assays. Secondary factors (e.g., buffer conditions) should be addressed systematically .

Q. What ethical considerations arise when extrapolating this compound’s preclinical data to clinical trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.